molecular formula C3HBrN2OS B13015195 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde

5-Bromo-1,3,4-thiadiazole-2-carbaldehyde

Cat. No.: B13015195
M. Wt: 193.02 g/mol
InChI Key: GAUCTTKJKGCSCO-UHFFFAOYSA-N
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Description

5-Bromo-1,3,4-thiadiazole-2-carbaldehyde is a heterocyclic compound containing a bromine atom, a thiadiazole ring, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde typically involves the bromination of 1,3,4-thiadiazole derivatives. One common method includes the reaction of 1,3,4-thiadiazole-2-carbaldehyde with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and development .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Bromo-1,3,4-thiadiazole-2-carbaldehyde is unique due to its combination of a bromine atom, a thiadiazole ring, and an aldehyde functional group.

Properties

Molecular Formula

C3HBrN2OS

Molecular Weight

193.02 g/mol

IUPAC Name

5-bromo-1,3,4-thiadiazole-2-carbaldehyde

InChI

InChI=1S/C3HBrN2OS/c4-3-6-5-2(1-7)8-3/h1H

InChI Key

GAUCTTKJKGCSCO-UHFFFAOYSA-N

Canonical SMILES

C(=O)C1=NN=C(S1)Br

Origin of Product

United States

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